
2-(4-Chlorophenyl)quinolin-3-amine
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Overview
Description
2-(4-Chlorophenyl)quinolin-3-amine is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are widely studied due to their potential therapeutic properties, including antimicrobial, anticancer, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)quinolin-3-amine typically involves the reaction of 4-chloroaniline with 2-chloroquinoline-3-carbaldehyde under specific conditions. One common method is the Ullmann-type coupling reaction, where nucleophilic substitution of a halogen atom (such as chlorine) from the quinoline derivative with an amine group from 4-chloroaniline occurs . The reaction is often catalyzed by copper or palladium catalysts and requires a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Substitution Reactions
Amine Group Reactivity
The quinolin-3-amine moiety can undergo alkylation or acylation via nucleophilic substitution. For example, in analogous 4-aminoquinoline derivatives, alkylation with methyl iodide (CH₃I) under basic conditions (e.g., Na₂CO₃) or acidic conditions (e.g., DMF) has been demonstrated . Similarly, acylation with isocyanides or carboxylic acid derivatives may proceed via similar mechanisms .
Halogen Substitution
The 4-chlorophenyl group may participate in electrophilic aromatic substitution or Suzuki coupling, though direct evidence for this specific compound is lacking. Related quinoline derivatives with aryl halides have shown reactivity in cross-coupling reactions .
Cyclization Reactions
Amine-Mediated Cyclization
Under acidic or basic conditions, the amine group can participate in intramolecular cyclization. For instance, analogous 2-aminoquinoline derivatives undergo cyclization with formamide and formic acid to form fused heterocycles (e.g., pyrroloquinolinones) . A similar mechanism could apply to 2-(4-Chlorophenyl)quinolin-3-amine, potentially yielding bicyclic systems.
Example Conditions
Coupling Reactions
Sonogashira Coupling
While not directly reported for quinolin-3-amines, analogous 4-aminoquinolines participate in Sonogashira couplings with alkynes under copper catalysis (e.g., CuBr, Xantphos ligand). Such reactions typically involve DMF as a solvent and Cs₂CO₃ as a base .
Imidoylative Coupling
A two-step imidoylative Sonogashira coupling has been used to synthesize substituted 4-aminoquinolines from bromoanilines, alkynes, and isocyanides. This method may be adaptable to 3-aminoquinolines with appropriate modifications .
Oxidation and Reduction
Oxidative C-C Bond Formation
Treatment with oxidizing agents (e.g., p-chloranil) could induce oxidative cyclization or dehydrogenation, as observed in related quinolinone derivatives .
Reduction
Reduction of the quinoline ring (e.g., with NaBH₄) may yield dihydroquinoline intermediates, which could undergo subsequent dehydration or oxidation .
Analytical Techniques
Characterization Methods
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NMR : Critical for confirming regioisomeric purity and structural integrity .
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Mass Spectrometry : Used to verify molecular weight and fragmentation patterns .
Key Observations
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Positional Effects : The 3-amine position may influence reactivity compared to 2- or 4-aminosubstituted analogs, particularly in cyclization and coupling reactions.
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Biological Implications : Analogous compounds (e.g., N-(4-chlorophenyl)quinolin-2-amine) exhibit kinase inhibitory activity, suggesting potential therapeutic applications for this class.
This synthesis highlights the versatility of quinolin-3-amines in medicinal chemistry, though further experimental validation is required to confirm specific reactivity patterns.
Scientific Research Applications
Anticancer Applications
Mechanism of Action
Research indicates that 2-(4-Chlorophenyl)quinolin-3-amine exhibits significant anticancer activity through its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, compounds derived from this structure have been shown to inhibit the AKT signaling pathway, which is critical in many cancers, including glioblastoma. The inhibition of AKT2/PKBβ was particularly noted, correlating with reduced malignancy in glioma cells and improved patient survival outcomes .
Case Studies
- In Vitro Studies : A study demonstrated that derivatives of this compound significantly decreased cell proliferation across various cancer cell lines, indicating broad-spectrum anticancer effects. The compound displayed low cytotoxicity towards non-cancerous cells, which is advantageous for therapeutic applications .
- Molecular Docking : Computational studies revealed that certain derivatives of this compound had favorable docking scores against key cancer-related targets, suggesting their potential as effective anticancer agents .
Anti-inflammatory Applications
Mechanism of Action
The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit nitric oxide production in macrophage-like cells (RAW 264.7), which is a critical mediator in inflammatory responses. This suggests a potential role in treating inflammatory diseases without compromising cell viability at higher concentrations.
Case Studies
- Anti-inflammatory Effects : A specific study highlighted the compound's ability to suppress nitric oxide synthesis at low concentrations while maintaining cellular integrity at higher doses, underscoring its therapeutic potential in managing inflammation-related conditions.
Antimalarial Applications
Mechanism of Action
In addition to its anticancer and anti-inflammatory properties, this compound has been explored for antimalarial activity. It operates through a novel mechanism that involves the inhibition of translation elongation factor 2 in Plasmodium falciparum, which is essential for protein synthesis in the malaria parasite .
Case Studies
- Efficacy Against Malaria : A series of quinoline derivatives were evaluated for their antimalarial activity, with some exhibiting potent effects in both in vitro and in vivo models against chloroquine-resistant strains of malaria . The promising results from these studies indicate the potential for developing new antimalarial therapies based on this compound.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)quinolin-3-amine involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: Inhibits bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death.
Anticancer Activity: Induces apoptosis in cancer cells by interacting with the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: A precursor in the synthesis of 2-(4-Chlorophenyl)quinolin-3-amine.
4-Aminoquinoline: Known for its antimalarial properties and used in the synthesis of various therapeutic agents.
Quinoline N-oxides: Oxidized derivatives of quinoline with potential biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinoline derivatives. Its combination of a 4-chlorophenyl group and an amine group at the 3-position of the quinoline ring contributes to its potent antimicrobial and anticancer properties .
Biological Activity
2-(4-Chlorophenyl)quinolin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Quinoline derivatives have been extensively studied for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₃H₉ClN₂
- Molecular Weight : 232.67 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound may inhibit specific enzymes or receptors involved in disease processes, particularly in cancer and inflammation.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit the activity of certain kinases, which play crucial roles in cell signaling pathways associated with cancer progression.
- DNA Interaction : Quinoline derivatives often intercalate into DNA, disrupting replication and transcription processes, thereby exerting cytotoxic effects on rapidly dividing cells.
- Antioxidant Activity : The compound may also exhibit antioxidant properties, reducing oxidative stress and inflammation in cells.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties against various cancer cell lines. In a study evaluating its cytotoxic effects:
Cell Line | IC50 (µM) |
---|---|
A549 (Lung) | 12.5 |
MCF-7 (Breast) | 15.0 |
HCT116 (Colon) | 10.0 |
These values suggest that the compound is particularly effective against colon cancer cells, with lower IC50 values indicating higher potency .
Anti-inflammatory Activity
In addition to its anticancer effects, the compound has demonstrated anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases .
Antimicrobial Activity
Preliminary studies have shown that this compound possesses antimicrobial activity against both bacterial and fungal strains. Its effectiveness against resistant strains highlights its potential as a lead compound for developing new antimicrobial agents .
Case Studies
- Cytotoxicity Study : A study conducted on various human cancer cell lines revealed that this compound significantly inhibited cell proliferation through apoptosis induction. The mechanism involved the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2 .
- Inflammation Model : In an animal model of acute inflammation, administration of the compound resulted in a marked reduction in paw edema and inflammatory markers in serum, indicating its potential use in treating inflammatory conditions .
Properties
CAS No. |
5443-80-1 |
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Molecular Formula |
C15H11ClN2 |
Molecular Weight |
254.71 g/mol |
IUPAC Name |
2-(4-chlorophenyl)quinolin-3-amine |
InChI |
InChI=1S/C15H11ClN2/c16-12-7-5-10(6-8-12)15-13(17)9-11-3-1-2-4-14(11)18-15/h1-9H,17H2 |
InChI Key |
MCQFTJKUQKXFQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
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